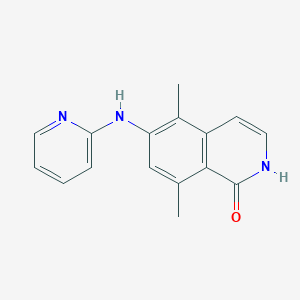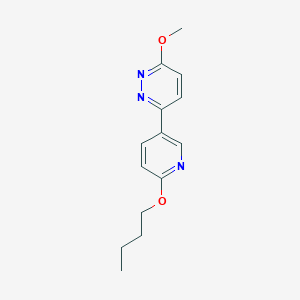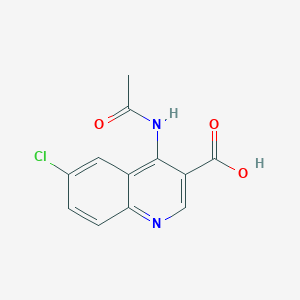![molecular formula C15H10N4O B11854624 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one CAS No. 109179-49-9](/img/structure/B11854624.png)
1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-chloro-3-formyl quinolines with phenylhydrazine, followed by cyclization to form the pyrazoloquinoxaline core . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the phenyl ring or the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce pyrazoloquinoxaline alcohols. Substitution reactions can lead to a variety of functionalized pyrazoloquinoxalines.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a pyridine ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a quinoxaline ring.
1-Phenyl-1H-pyrazolo[3,4-b]pyrimidine: Features a pyrimidine ring in place of the quinoxaline ring.
Uniqueness
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its fused pyrazole and quinoxaline rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
109179-49-9 |
|---|---|
Fórmula molecular |
C15H10N4O |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
1-phenyl-2H-pyrazolo[4,3-b]quinoxalin-3-one |
InChI |
InChI=1S/C15H10N4O/c20-15-13-14(17-12-9-5-4-8-11(12)16-13)19(18-15)10-6-2-1-3-7-10/h1-9H,(H,18,20) |
Clave InChI |
ZOXKRLYRRDZLPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11854560.png)

![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


![9-(2-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854585.png)





![2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine](/img/structure/B11854618.png)


